4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at position 4 and a cyclopropylmethyl group at position 1. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α-bromo ketones. The reaction typically proceeds under mild conditions and can be catalyzed by various reagents such as silver or copper salts . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which undergoes a [3+2] cycloaddition with terminal alkynes to form pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification methods plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole hydrides.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper (II) bromide, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and fused ring systems, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals with potential therapeutic activities.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Materials Science: The compound is used in the development of advanced materials such as polymers and coatings.
Agrochemicals: It is used in the synthesis of pesticides and herbicides with improved efficacy and safety profiles
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The presence of the bromine atom and the cyclopropylmethyl group contributes to its binding affinity and specificity towards the targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazol-3-amine include:
- 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
- 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole hydrochloride
- 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole oxides
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10BrN3 |
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Molecular Weight |
216.08 g/mol |
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H10BrN3/c8-6-4-11(10-7(6)9)3-5-1-2-5/h4-5H,1-3H2,(H2,9,10) |
InChI Key |
PKXQFOLLRFEHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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